molecular formula C4H7NO2 B031196 1,3-Oxazinan-2-one CAS No. 5259-97-2

1,3-Oxazinan-2-one

Cat. No. B031196
CAS RN: 5259-97-2
M. Wt: 101.1 g/mol
InChI Key: OYELEBBISJGNHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several methods have been developed for the synthesis of chiral 1,3-oxazinan-2-ones. A notable approach involves the synthesis from carbohydrate derivatives, where chiral 6-hydroxymethyl 1,3-oxazinan-2-ones and their analogues are synthesized by reacting optically pure 3-hydroxy-gamma-butyrolactone with a primary amine, followed by reduction and carbonylation (Ella-Menye, Sharma, & Wang, 2005). Another efficient method involves a three-component, one-pot reaction of tetraethylammonium bicarbonate, 1,3-dibromopropane, and a primary amine, demonstrating simplicity and efficiency (Trifunović et al., 2010).

Molecular Structure Analysis

The molecular structure of 1,3-oxazinan-2-ones is pivotal in its reactivity and application. Structural analyses have shown that these compounds can be efficiently synthesized with high diastereoselectivity, indicating their potential in creating complex molecular architectures (Das et al., 2022).

Chemical Reactions and Properties

1,3-Oxazinan-2-ones exhibit a range of reactivities due to their structural features. They can undergo various chemical reactions, such as nucleophilic ring-opening, which allows for the synthesis of bifunctionalized oxazinanes (Huang et al., 2019). Their ability to participate in carbon-carbon bond-forming reactions further underscores their utility in organic synthesis.

Physical Properties Analysis

The physical properties of 1,3-oxazinan-2-ones, such as melting points, boiling points, and solubility, are crucial for their practical application in synthesis. Studies have focused on optimizing these properties to enhance their utility in various synthetic contexts. For example, the synthesis and characterization of 1,3-oxazinane-based energetic materials highlight the significance of physical properties in determining application potential (Xue et al., 2019).

Scientific Research Applications

Gold-Catalyzed Synthesis

Gold-catalyzed oxycyclization of allenic carbamates has been explored for the efficient synthesis of 1,3-oxazinan-2-ones. This method provides a regioselective synthetic route to these compounds, highlighting the role of gold catalysts in facilitating the formation of kinetically controlled products and thermodynamically favored 1,3-oxazin-2-one derivatives from readily accessible starting materials (Alcaide, Almendros, Quirós, & Fernández, 2013).

Synthesis from Carbohydrate Derivatives

A novel synthetic approach has been developed to create chiral 1,3-oxazinan-2-ones from carbohydrate derivatives. This method involves the reaction of optically pure 3-hydroxy-gamma-butyrolactone with a primary amine, followed by reduction and carbonylation, showcasing the potential of 1,3-oxazinan-2-ones as intermediates in synthesizing pharmaceutical compounds and amino alcohols (Ella-Menye, Sharma, & Wang, 2005).

Environmental Impact Assessment

An environmental assessment of alternative syntheses of 1,3-oxazinan-2-ones has been conducted using green metrics. This study compares different synthetic routes to identify the most environmentally friendly approach, considering factors such as mass flows and the environmental impacts of the substances involved. The findings suggest that the synthesis employing diethyl carbonate exhibits the lowest environmental impact, highlighting the importance of sustainable practices in chemical synthesis (Toniolo, Aricò, & Tundo, 2014).

Safety And Hazards

1,3-Oxazinan-2-one is classified under the GHS07 hazard class, with the signal word “Warning” and the hazard statement H302, indicating that it is harmful if swallowed . It is recommended to move to fresh air if inhaled, and to wash off with soap and plenty of water in case of skin contact .

properties

IUPAC Name

1,3-oxazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c6-4-5-2-1-3-7-4/h1-3H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYELEBBISJGNHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348917
Record name 1,3-oxazinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Oxazinan-2-one

CAS RN

5259-97-2
Record name 1,3-oxazinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-oxazinan-2-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,3-Oxazinan-2-one
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